4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene
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Overview
Description
4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene is a complex organic compound with a unique structure that includes a butylcyclohexyl group, a fluoro group, and a propylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the butylcyclohexyl and propylphenyl precursors, followed by their coupling with a fluoro-substituted benzene ring. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Butylcyclohexyl)phenyl]-1-(4-propylphenyl)benzene: Lacks the fluoro group, which may affect its reactivity and applications.
4-[4-(4-Butylcyclohexyl)phenyl]-2-chloro-1-(4-propylphenyl)benzene: Contains a chloro group instead of a fluoro group, leading to different chemical properties and reactivity.
4-[4-(4-Butylcyclohexyl)phenyl]-2-bromo-1-(4-propylphenyl)benzene:
Uniqueness
The presence of the fluoro group in 4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs with different halogen substituents. This makes it particularly valuable in applications where specific reactivity and stability are required.
Properties
CAS No. |
915021-67-9 |
---|---|
Molecular Formula |
C31H37F |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
4-[4-(4-butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene |
InChI |
InChI=1S/C31H37F/c1-3-5-7-24-8-12-25(13-9-24)26-16-18-27(19-17-26)29-20-21-30(31(32)22-29)28-14-10-23(6-4-2)11-15-28/h10-11,14-22,24-25H,3-9,12-13H2,1-2H3 |
InChI Key |
JNNRFAYPLVJFJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)C4=CC=C(C=C4)CCC)F |
Origin of Product |
United States |
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